N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide
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Overview
Description
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological and pharmacological activities, making them significant in the field of medicinal chemistry . This particular compound features a unique structure that combines chromen and benzofuran moieties, which contributes to its potential therapeutic applications.
Preparation Methods
The synthesis of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromen and benzofuran rings, followed by their coupling through acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction parameters to achieve higher efficiency and purity.
Chemical Reactions Analysis
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Due to its unique structure, it is investigated for its potential use in treating diseases such as cancer and inflammatory conditions.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and vitiligo.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Exhibits anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its combined chromen and benzofuran structure, which may offer distinct biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chromenone moiety and a benzofuran unit, suggest various biological activities that warrant thorough investigation.
Structural Characteristics
The compound's molecular formula is C28H23NO4, with a molecular weight of approximately 437.5 g/mol. The intricate arrangement of its functional groups contributes to its potential interactions with biological targets, making it a subject of interest for pharmacological studies.
Property | Value |
---|---|
Molecular Formula | C28H23NO4 |
Molecular Weight | 437.5 g/mol |
CAS Number | 920473-70-7 |
Predicted Boiling Point | 565.2 ± 50 °C |
Density | 1.281 ± 0.06 g/cm³ |
pKa | 12.94 ± 0.43 |
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of compounds related to this compound. These investigations typically employ minimum inhibitory concentration (MIC) assays against various bacterial strains:
- Bacterial Activity : Compounds similar to this compound have shown promising antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. For instance, derivatives exhibited MIC values ranging from 0.23 to 0.70 mg/mL against susceptible strains .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have also been assessed in various cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated that certain derivatives possess significant cytotoxicity against human cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were found to be lower than those of established chemotherapeutics like doxorubicin, indicating potential as anti-cancer agents .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells:
- Binding Affinity : Interaction studies utilizing molecular docking techniques indicate strong binding affinities between the compound and key proteins involved in cellular signaling pathways, which may lead to apoptosis in cancer cells or inhibition of bacterial growth .
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzofuran derivatives, including those structurally similar to this compound. The results highlighted that modifications in the benzofuran moiety significantly influenced the antimicrobial efficacy, suggesting that further structural optimization could enhance bioactivity .
Properties
IUPAC Name |
N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-12(2)14-8-9-19-16(10-14)17(11-20(25)26-19)22-21(23-13(3)24)15-6-4-5-7-18(15)27-22/h4-12H,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRQOJLYZSTPLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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